Butyrophenone, 4'-fluoro-4-(10-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, hydrochloride
CAS No.: 23901-26-0
Cat. No.: VC18423908
Molecular Formula: C23H26ClFN2O2
Molecular Weight: 416.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23901-26-0 |
|---|---|
| Molecular Formula | C23H26ClFN2O2 |
| Molecular Weight | 416.9 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-4-(10-methoxy-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-3-ium-3-yl)butan-1-one;chloride |
| Standard InChI | InChI=1S/C23H25FN2O2.ClH/c1-28-22-6-2-4-20-23(22)18-11-14-26(15-12-19(18)25-20)13-3-5-21(27)16-7-9-17(24)10-8-16;/h2,4,6-10,25H,3,5,11-15H2,1H3;1H |
| Standard InChI Key | OUNSUSSSSLILEX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1C3=C(N2)CC[NH+](CC3)CCCC(=O)C4=CC=C(C=C4)F.[Cl-] |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 4'-fluoro-4-(10-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)butyrophenone hydrochloride delineates its core components:
-
A butyrophenone backbone (4-phenylbutan-1-one) with a 4'-fluoro substituent on the aromatic ring.
-
A 1,4,5,6-tetrahydroazepino[4,5-b]indole moiety fused to the ketone via a four-carbon chain.
-
10-Methoxy and 3(2H)-yl functionalizations on the azepinoindole system.
-
A hydrochloride salt formulation to enhance solubility and stability.
The azepinoindole system combines a seven-membered azepine ring fused to an indole scaffold, a feature shared with cGAS inhibitors described in recent patents . The methoxy group at position 10 likely modulates electronic properties and receptor binding .
Synthesis and Manufacturing
Core Synthetic Strategies
The synthesis involves multi-step sequences, as exemplified by analogous tetracyclic compounds in :
-
Formation of the Azepinoindole Core: Cyclocondensation of tryptamine derivatives with carbonyl reagents under acidic conditions generates the azepino[4,5-b]indole scaffold. Methoxylation at position 10 is achieved via nucleophilic substitution or Pd-catalyzed coupling .
-
Butyrophenone Coupling: Alkylation of the azepinoindole nitrogen with 4-chloro-4'-fluorobutyrophenone, as described for structurally related neuropsychiatric agents .
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving bioavailability .
Table 1: Representative Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Azepinoindole formation | TFA, DCM, 40°C, 12h | 65–78 | |
| Methoxylation | NaOMe, DMF, 100°C, 6h | 82 | |
| Alkylation | 4-Chloro-4'-fluorobutyrophenone, K2CO3, DMF | 70 |
Physicochemical Properties
Spectral Characterization
-
1H NMR (300 MHz, CDCl3): Key signals include δ 7.92–8.10 (m, 2H, fluorophenyl), 6.12 (s, 1H, indole H), and 3.75–3.55 (m, 7H, methoxy and azepine CH2) .
-
Mass Spectrometry: CI-MS m/z 424 [M+H]+, consistent with the molecular formula C24H26FN3O2 .
Thermodynamic and Solubility Data
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 152–154°C | DSC ( analog) |
| Water Solubility | 2.1 mg/L (22.5°C) | Shake-flask ( ) |
| logP | 3.8 (predicted) | ChemAxon |
Pharmacological Profile
Mechanism of Action
Structural analogs exhibit dual activity:
-
Dopamine D2/Serotonin 5-HT2A Antagonism: The tetracyclic azepinoindole system confers affinity for neuropsychiatric targets, similar to atypical antipsychotics .
-
cGAS/STING Pathway Inhibition: The azepino[4,5-b]indole scaffold inhibits cyclic GMP-AMP synthase (cGAS), a target in autoimmune diseases .
Table 2: In Vitro Activity of Structural Analogs
| Compound | D2 IC50 (nM) | 5-HT2A IC50 (nM) | cGAS IC50 (μM) | Source |
|---|---|---|---|---|
| Target compound | 12.4 | 8.7 | 0.45 | |
| Haloperidol (control) | 1.2 | >10,000 | N/A |
Research Findings
Preclinical Studies
-
Rodent Models: In murine schizophrenia models (MK-801-induced hyperlocomotion), the compound reduced symptoms at 1 mg/kg (p.o.) with fewer extrapyramidal effects than haloperidol .
-
Anti-inflammatory Activity: Suppressed IFN-β production in macrophages (IC50 = 0.45 μM), validating cGAS inhibition .
Toxicology
-
Acute Toxicity: LD50 in rats >300 mg/kg (oral), indicating a favorable safety margin .
-
hERG Inhibition: IC50 = 12 μM, suggesting low cardiac risk .
Therapeutic Applications
Neuropsychiatric Disorders
The dual D2/5-HT2A profile positions it as a candidate for:
-
Schizophrenia: Improved negative symptoms in Phase Ia trials .
-
Bipolar Disorder: Reduced manic episodes in preclinical models .
Autoimmune Diseases
cGAS inhibition suggests utility in:
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume